1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene
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Overview
Description
1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the sulfonyl group onto the benzene ring using a sulfonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong bases, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and oxidized products.
Scientific Research Applications
1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular pathways. The sulfonyl group can participate in covalent bonding with target proteins, leading to changes in their activity .
Comparison with Similar Compounds
1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene can be compared with other similar compounds such as:
1-Nitro-3-(trifluoromethyl)benzene: Lacks the sulfonyl group, resulting in different reactivity and applications.
1-Nitro-2-(trifluoromethyl)benzene: Similar structure but different positioning of the trifluoromethyl group, affecting its chemical properties.
1-Nitro-4-(trifluoromethyl)benzene: The trifluoromethyl group is in the para position, leading to different electronic effects and reactivity.
Properties
CAS No. |
61174-22-9 |
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Molecular Formula |
C13H8F3NO4S |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
1-nitro-2-[3-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)9-4-3-5-10(8-9)22(20,21)12-7-2-1-6-11(12)17(18)19/h1-8H |
InChI Key |
HVNRICLERJEBII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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